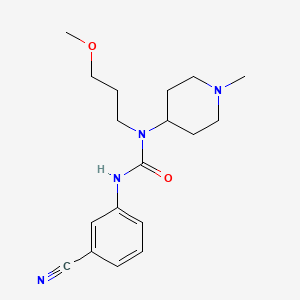![molecular formula C17H17NO5S B5359499 N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5359499.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide, also known as MDMA or ecstasy, is a synthetic drug that has been widely used as a recreational drug due to its psychoactive effects. However, this compound has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders. The purpose of
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a feeling of euphoria and increased sociability, which are the primary effects of the drug. However, this compound also has other effects on the brain, such as increasing neuroplasticity and promoting the formation of new neural connections. These effects may be responsible for the therapeutic benefits of the drug.
Biochemical and Physiological Effects
This compound has a number of physiological effects, including increased heart rate, blood pressure, body temperature, and pupil dilation. These effects can be dangerous, particularly in high doses or when combined with other drugs. This compound can also cause dehydration, hyponatremia, and other electrolyte imbalances, which can be life-threatening in extreme cases.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide has several advantages for use in lab experiments, including its well-characterized mechanism of action and its ability to produce consistent effects in a controlled environment. However, there are also limitations to its use, such as the potential for neurotoxicity at high doses and the fact that it is a controlled substance, which can make it difficult to obtain for research purposes.
Future Directions
There are several areas of future research that could benefit from further study of N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide. One area is the development of new therapeutic applications, particularly for other psychiatric disorders. Another area is the investigation of the long-term effects of this compound use, particularly in the context of therapeutic use. Finally, there is a need for further research into the mechanisms of action of this compound, particularly with regard to its effects on neuroplasticity and neural connectivity.
Conclusion
This compound is a synthetic drug that has been widely used as a recreational drug due to its psychoactive effects. However, it has also been studied for its potential therapeutic applications, particularly in the treatment of PTSD and anxiety disorders. This compound works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, which leads to a feeling of euphoria and increased sociability. While there are advantages to using this compound in lab experiments, there are also limitations, such as the potential for neurotoxicity and the fact that it is a controlled substance. Future research is needed to explore new therapeutic applications, investigate the long-term effects of this compound use, and further elucidate the mechanisms of action of the drug.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide can be synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid, followed by the formation of MDP2P and subsequent reduction with sodium borohydride. The resulting product is then converted to this compound through a reaction with hydrochloric acid and methylamine.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide has been studied in a number of clinical trials for its potential therapeutic use in the treatment of PTSD and anxiety disorders. These studies have shown promising results, with this compound-assisted therapy demonstrating significant improvements in symptoms and quality of life for patients. This compound has also been studied for its potential use in the treatment of other psychiatric disorders, such as depression and addiction.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-12-2-5-14(6-3-12)24(20,21)10-17(19)18-9-13-4-7-15-16(8-13)23-11-22-15/h2-8H,9-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOHVGVEUQRXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5359425.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5359438.png)
![3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5359439.png)
![3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5359449.png)
![4-(3-{2,3,5,6-tetrafluoro-4-[4-methyl-2-(methylthio)phenoxy]phenyl}-2-propen-1-yl)morpholine hydrochloride](/img/structure/B5359455.png)


![3-[2-(4-fluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5359470.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5359475.png)
![1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-azepanamine](/img/structure/B5359482.png)

![N-benzyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5359509.png)
![2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine](/img/structure/B5359512.png)
![ethyl 11-cyano-4-oxo-7,8,9,10-tetrahydro-4H-pyrimido[1,2-g]-1,6-naphthyridine-3-carboxylate](/img/structure/B5359535.png)